molecular formula C20H17NO4S B3020301 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide CAS No. 896295-99-1

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Cat. No.: B3020301
CAS No.: 896295-99-1
M. Wt: 367.42
InChI Key: KVGKCSMOKQEOIV-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is a synthetic chemical compound incorporating both benzamide and methanesulfonyl functional groups, motifs of significant interest in medicinal chemistry and chemical biology research. The benzamide scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Researchers have extensively explored benzamide derivatives for their potent inhibitory effects on various enzymes. Notably, structurally related compounds have been developed as inhibitors for targets such as sirtuin-2 (SIRT2), a NAD+-dependent deacetylase implicated in neurodegenerative pathways, and bacterial cell division protein FtsZ . The methanesulfonyl group is a versatile handle in organic synthesis, often used to create sulfonamides or serve as a stable mesylate ester, which can influence the compound's physicochemical properties and binding characteristics . This compound is intended for research applications only, including but not limited to use as a reference standard in analytical chemistry, a building block in organic synthesis for the development of novel chemical entities, and a potential candidate for high-throughput screening against novel biological targets in vitro. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylsulfonyl-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-26(23,24)17-11-7-8-15(14-17)20(22)21-18-12-5-6-13-19(18)25-16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKCSMOKQEOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted benzamides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C20H17NO4S
CAS Number: 896295-99-1

The compound features a methanesulfonyl group attached to a benzamide core, with a phenoxyphenyl substituent. This structural composition contributes to its diverse reactivity and potential applications.

General Synthetic Routes

The synthesis of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide typically involves several key steps:

  • Formation of the Benzamide Core:
    • Reaction of benzoic acid derivatives with amines under dehydrating conditions.
  • Introduction of the Methanesulfonyl Group:
    • Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Attachment of the Phenoxyphenyl Group:
    • Nucleophilic aromatic substitution involving a phenol derivative.

Industrial Production

In industrial settings, optimized methods such as continuous flow reactors are employed to enhance yield and purity.

Chemistry

This compound serves as:

  • A building block in organic synthesis.
  • A reagent in various chemical reactions, particularly in creating more complex organic molecules.

Biology

Research indicates potential biological activities:

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which may be relevant in drug design.
  • Receptor Binding: Studies suggest interactions with biological receptors, influencing cellular responses.

Medicine

The compound is explored for:

  • Therapeutic Properties: Potential anti-inflammatory and anticancer activities have been documented in preliminary studies.

Industry

Applications include:

  • Development of advanced materials .
  • Use as an intermediate in pharmaceutical and agrochemical synthesis.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition against certain cancer-related enzymes, suggesting potential therapeutic applications.
  • Biological Activity Testing:
    • A study highlighted its interaction with specific receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
  • Material Science Applications:
    • Investigations into its use as a precursor for novel polymer materials have shown promising results, particularly in enhancing material properties through functionalization.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Substituent Electronic Effects

4-Chloro-N-(2-phenoxyphenyl)benzamide
  • Substituent : A para-chloro group replaces the methanesulfonyl group.
  • Electronic Impact : Chlorine is moderately electron-withdrawing via inductive effects but less polar than -SO₂CH₃.
  • Structural Data :
    • C-O bond length: 1.227 Å; C-N bond length: 1.375 Å (consistent with aromatic amides) .
    • Hydrogen bonding: C-H···O interactions between the amide oxygen and chloro-substituted aromatic hydrogen, forming a C11(5) motif .
  • Crystal Packing: Monoclinic system (P21/c) with π-π stacking (3.82 Å interplanar distance) and C-Cl···π interactions .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Substituent: A dimethoxyphenethyl group replaces the phenoxyphenyl moiety.
  • Electronic Impact : Methoxy groups are electron-donating, enhancing solubility in polar solvents.
  • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .
  • Spectroscopy :
    • ¹H NMR: Aromatic protons at δ 6.7–7.5 ppm; methoxy protons at δ 3.8 ppm .
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide Derivatives
  • Substituent : A hydroxyl (-OH) and trifluoromethyl (-CF₃) group.
  • Electronic Impact : -CF₃ is strongly electron-withdrawing, comparable to -SO₂CH₃.
  • Characterization :
    • MS: [M+H]+ and [M+Na]+ peaks dominate in +ESI spectra .
    • Biological Relevance: Designed for enhanced selectivity in pharmaceutical applications .

Spectroscopic and Physical Properties

Compound Melting Point (°C) ¹H NMR Shifts (Key Signals) ¹³C NMR Shifts (Key Signals)
4-Chloro-N-(2-phenoxyphenyl)benzamide Not reported Aromatic H: δ 7.0–8.2 ppm; amide N-H: δ 10.1 ppm Amide C=O: δ 167 ppm; Cl-substituted C: δ 135 ppm
Rip-B 90 Methoxy: δ 3.8 ppm; aromatic H: δ 6.7–7.5 ppm Methoxy C: δ 56 ppm; amide C=O: δ 168 ppm
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide 96 Hydroxyl: δ 12.1 ppm; CF₃: δ 7.8–8.2 ppm CF₃: δ 125 ppm (q, J = 288 Hz)

Expected Data for Target Compound :

  • ¹H NMR: Methanesulfonyl protons at δ 3.3 ppm (singlet); phenoxyphenyl protons at δ 6.8–7.6 ppm.
  • ¹³C NMR : Methanesulfonyl C at δ 44 ppm; amide C=O at δ 165–170 ppm.

Crystal Packing and Intermolecular Interactions

  • 4-Chloro Derivative :
    • Hydrogen bonds: C-H···O (2.56 Å) between amide oxygen and aromatic H.
    • π-π stacking: 3.82 Å between adjacent benzamide rings .
  • Target Compound (Predicted): Stronger hydrogen bonding due to the polar -SO₂CH₃ group. Potential C-H···O(S) interactions, altering crystal symmetry compared to the chloro analog.

Biological Activity

3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is an organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17NO4S. The compound features a methanesulfonyl group, a benzamide core, and a phenoxyphenyl substituent, which contribute to its unique chemical reactivity and potential biological effects.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. This is particularly relevant in pathways associated with cancer and inflammation.
  • Receptor Binding : The compound may also bind to various receptors, modulating their activity, which can lead to downstream effects on cell signaling pathways.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines. For instance:

  • Cell Line Studies : The compound was evaluated using the crystal violet microtiter plate assay, revealing significant antiproliferative activity with IC50 values ranging from 2.38 µM to 14.74 µM depending on the specific cell line tested .
  • Apoptosis Induction : Treatment with this compound resulted in increased early and late apoptotic cells, indicating its potential to induce programmed cell death in cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This suggests that it may serve as a therapeutic agent in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-phenoxyphenyl)benzamideLacks methanesulfonyl groupDifferent chemical and biological properties
3-methanesulfonylbenzamideLacks phenoxyphenyl substituentDifferent reactivity and applications
N-(2-phenoxyphenyl)-3-methylbenzamideContains a methyl group instead of methanesulfonylVariations in chemical behavior

This comparison highlights the significance of both the methanesulfonyl and phenoxyphenyl groups in conferring distinct biological activities.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study assessing various derivatives, this compound was found to have a higher potency compared to other analogs, suggesting that structural modifications can significantly influence biological efficacy .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may act through multiple pathways, including modulation of apoptotic signals and inhibition of tumor growth factors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide, and how can reaction yields be improved?

  • Methodology :

  • Stepwise functionalization : Start with benzamide precursors, introducing methanesulfonyl and phenoxyphenyl groups via sequential coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination).
  • Yield optimization : Monitor reaction conditions (temperature, catalysts like Pd for cross-coupling, solvent polarity) using TLC/HPLC. For example, highlights a 70% yield for a benzamide derivative via controlled reagent addition and pH adjustment (alkaline conditions with NaHCO₃).
  • Analytical validation : Confirm purity via melting point analysis (306–308°C range) and spectroscopic techniques (IR for functional groups, 1H^1 \text{H}/13C^13 \text{C}-NMR for structural confirmation, and mass spectrometry for molecular ion peaks) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use IR to identify sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1638 cm1^{-1}) stretches. 1H^1 \text{H}-NMR resolves aromatic protons and substituent environments (e.g., phenoxyphenyl vs. methanesulfonyl groups) .
  • Crystallography : Employ single-crystal X-ray diffraction (e.g., Oxford Xcalibur Ruby Gemini diffractometer) with SHELX software for structure refinement. and demonstrate monoclinic (P2₁/c) and noncentrosymmetric (P2₁) space groups for related benzamides, highlighting hydrogen bonding (N–H···O) and weak interactions (C–H···F) .
  • Software tools : Mercury CSD 2.0 enables visualization of packing patterns and void analysis, critical for understanding polymorphism .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of benzamide derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare LD₅₀/IC₅₀ values across analogs. For example, and show N-butyl-N-ethyl-2-methyl-benzamide has higher toxicity than N-phenyl derivatives due to enhanced lipophilicity.
  • Co-crystal analysis : Use PLpro co-crystal structures (e.g., PDB: 3E9S) to identify key interactions (e.g., benzamide hydrogen bonding with Gln269 and Asp164 in SARS-CoV-2 protease), guiding bioisostere design .
  • Therapeutic potential : Assess infarct size reduction in ischemia/reperfusion models (e.g., 30–50% reduction in infarct area via benzamide derivatives) .

Q. What computational methods are used to predict the physicochemical and biological properties of this compound?

  • Methodology :

  • Quantum chemistry : Perform DFT calculations to optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps).
  • QSPR/Neural Networks : Use tools like CC-DPS to correlate molecular descriptors (e.g., polar surface area, logP) with solubility or receptor binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., PLpro) using AutoDock Vina, validated by experimental IC₅₀ data .

Q. How does polymorphism affect the stability and performance of this compound in drug formulations?

  • Methodology :

  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. DMSO) and characterize using DSC/TGA. identifies concomitant polymorphism in fluorinated benzamides, where disorder in crystal packing (C2/c vs. P2₁) alters melting points .
  • Stability testing : Compare dissolution rates and hygroscopicity of Form I (plates) vs. Form II (needles). notes that metastable orthorhombic benzamide (Form II) converts to stable rhombic forms over time .

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